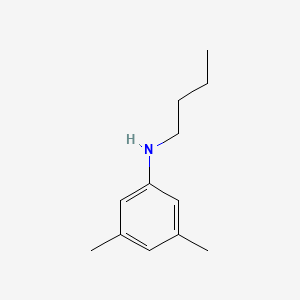

N-butyl-3,5-dimethylaniline

Description

N-tert-Butyl-3,5-dimethylaniline (CAS: 110993-40-3) is a substituted aniline derivative with a tert-butyl group attached to the nitrogen atom and methyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. Key physical properties include a boiling point of 69–70 °C at 0.75 mmHg, a density of 0.901 g/mL at 25 °C, and a refractive index of 1.519 . This compound is primarily used as a building block in organic synthesis, particularly in the production of amines and nitrogen-containing compounds .

Properties

CAS No. |

13342-26-2 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-butyl-3,5-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9,13H,4-6H2,1-3H3 |

InChI Key |

VCWWOGWOGPOLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3,5-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 3,5-dimethylaniline with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Regeneration of the amine from nitro derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-butyl-3,5-dimethylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the manufacture of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or altering the conformation of proteins, thereby affecting their function.

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Functional Group Influence

- Electronic Effects :

- Electron-donating groups (e.g., methoxy in 4-methoxy-3,5-dimethylaniline) activate the aromatic ring toward electrophilic substitution, directing reactions to the para position .

- Electron-withdrawing groups (e.g., bromo in 4-bromo-3,5-dimethylaniline) deactivate the ring, favoring meta substitution in further reactions .

- Basicity : N,N-Dimethyl-3,5-dimethylaniline, a tertiary amine, exhibits higher basicity than primary or secondary amines like N-tert-butyl-3,5-dimethylaniline due to reduced solvation effects .

Stability and Industrial Relevance

- N-tert-Butyl-3,5-dimethylaniline : Stable under alkaline conditions, making it a candidate for hydroxide exchange membranes in fuel cells .

- 2-Chloro-4,5-dimethylaniline : Market growth driven by demand in agrochemicals, with a projected CAGR of 4.2% (2025–2030) due to its role in herbicide synthesis .

Biological Activity

N-butyl-3,5-dimethylaniline is a compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, including its effects on human health, environmental impact, and relevant case studies.

- Molecular Formula : C12H19N

- Molecular Weight : 177.29 g/mol

- CAS Number : 110993-40-3

- Physical State : Liquid

- Density : 0.901 g/mL at 25 °C

- Boiling Point : 69-70 °C at 0.75 mmHg

Biological Activity Overview

This compound is part of the larger family of anilines, which are known for their diverse biological activities. The following sections summarize key findings related to its biological effects.

Toxicological Profile

- Carcinogenicity : Epidemiological studies have indicated a potential association between exposure to aromatic amines, including this compound, and increased risk of bladder cancer. This class of compounds is recognized for their genotoxic properties, leading to DNA damage and potential tumorigenesis .

- Reproductive Toxicity : Research has shown that certain anilines can affect reproductive health, although specific data on this compound is limited. It is crucial to evaluate its effects through controlled studies .

- Acute Toxicity : The compound is classified as harmful if swallowed or inhaled and may cause skin irritation upon contact . The NIOSH occupational exposure banding process categorizes it based on toxicity endpoints, suggesting a need for caution in occupational settings .

Environmental Impact

This compound has been studied for its environmental persistence and bioaccumulation potential. It exhibits a bioconcentration factor (BCF) indicating its tendency to accumulate in aquatic organisms . This raises concerns regarding its ecological impact, particularly in water systems where it may enter through industrial discharges.

Case Studies

- Study on Hematotoxicity : A study highlighted that 3,5-dimethylaniline derivatives could lead to hematotoxic effects due to rapid N-hydroxylation processes. This finding emphasizes the need for further investigation into the metabolic pathways of this compound and its derivatives .

- Epidemiological Evidence : A comprehensive review of occupational exposure among workers handling aromatic amines revealed a significant correlation between long-term exposure and increased incidences of urinary bladder cancer. This supports the hypothesis that compounds like this compound pose a substantial risk in industrial contexts .

Research Findings

| Study Focus | Findings |

|---|---|

| Carcinogenicity | Potential link to bladder cancer; requires further investigation |

| Acute Toxicity | Harmful if ingested or inhaled; skin irritant |

| Environmental Persistence | Exhibits bioaccumulation potential in aquatic environments |

| Hematotoxicity | Rapid metabolism may lead to blood toxicity |

Q & A

Q. What are the common synthetic routes for preparing N-butyl-3,5-dimethylaniline, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, a protocol analogous to the synthesis of N-cyclopropyl-3,5-dimethylaniline involves starting with 1-bromo-3,5-dimethylbenzene and substituting the bromine with an n-butyl group using organophotoredox catalysis under visible light (e.g., [3 + 2] cycloadditions) . Optimization includes controlling stoichiometry (e.g., excess n-butylamine), solvent selection (e.g., chloroform or DMF), and purification via silica gel chromatography (petroleum ether:EtOAc gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- 1H NMR : Look for aromatic proton signals (δ ~6.4–6.5 ppm, integrating for 3H), methyl groups (δ ~2.2–2.3 ppm for dimethyl substituents), and n-butyl chain protons (δ ~0.5–1.5 ppm) .

- LC/MS : Confirm molecular ion peaks (e.g., m/z calculated for C12H19N: 177.15) and fragmentation patterns. Retention time analysis under conditions like SMD-FA10-4 can validate purity .

- Elemental Analysis : Verify C, H, N percentages to confirm stoichiometry .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or TLC over 1–4 weeks. Key degradation products (e.g., oxidized amines or hydrolyzed byproducts) should be identified using high-resolution MS .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reaction yields when synthesizing this compound derivatives?

Contradictions in yield often arise from competing pathways (e.g., para vs. ortho substitution in aromatic systems) or steric hindrance from the n-butyl group. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or substituent variation (e.g., using tert-butyl instead of n-butyl) clarifies steric/electronic influences .

Q. How do DNA adducts formed by this compound derivatives inform toxicity profiles?

Reactive intermediates (e.g., N-acetoxy derivatives) can form covalent adducts with DNA bases. Use LC-MS/MS to detect adducts like 3,5-dimethylaniline-C8-guanine in vitro (e.g., reaction with calf thymus DNA) and in vivo (mouse models). Compare adduct levels to structurally similar compounds (e.g., 3-ethylaniline) to assess relative genotoxicity .

Q. What strategies improve the selectivity of this compound in environmental remediation applications?

Functionalize the aniline group with chelating ligands (e.g., hydroxyl or Schiff base moieties) to enhance metal ion binding. For example, silica-supported N,N-(octane-diyldiene)di(2-hydroxyl-3,5-dimethylaniline) selectively adsorbs Co²⁺ at pH 8 via electrostatic interactions and π–π transitions. Competitive binding assays (e.g., with Ni²⁺ or Cu²⁺) validate selectivity .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

Discrepancies often stem from impurities or measurement techniques. Reproduce data using standardized methods (e.g., NIST protocols for density and boiling point determination). Cross-reference with computational predictions (e.g., COSMO-RS for solubility parameters) and validate via differential scanning calorimetry (DSC) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.